molecular formula C5H10LiNO3 B2404717 Lithium;5-amino-4-hydroxypentanoate CAS No. 2225144-83-0

Lithium;5-amino-4-hydroxypentanoate

Katalognummer B2404717
CAS-Nummer: 2225144-83-0
Molekulargewicht: 139.08
InChI-Schlüssel: VXCGOOAOVGFULQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;5-amino-4-hydroxypentanoate, also known as lithium gamma-aminobutyrate (LiGAB), is a chemical compound that has generated significant interest in recent years. It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C5H10LiNO3. The InChI code is 1S/C5H11NO3.Li/c6-3-4(7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 139.08 . It has a storage temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

1. Role in Bipolar Disorder and Antimanic Effects

Lithium is a well-established treatment for Bipolar Disorder. Gideons et al. (2017) demonstrated that lithium's antimanic effects involve the brain-derived neurotrophic factor (BDNF) and its receptor tropomyosin receptor kinase B (TrkB). This study found that lithium decreases α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid receptor-mediated synaptic currents via postsynaptic homeostatic plasticity, a process dependent on BDNF and TrkB (Gideons et al., 2017).

2. Implications in Neurodegenerative Disorders

Lithium has been investigated for its potential neuroprotective effects and its role in treating neurodegenerative disorders like Alzheimer's disease (AD). Forlenza et al. (2014) explored how lithium modulates several homeostatic mechanisms, including neurotrophic response, autophagy, oxidative stress, and mitochondrial function, pointing to its potential in disease modification (Forlenza et al., 2014).

3. Effects on Hematology

Lithium's hematological effects, such as neutrophilia and increased circulating CD34+ cells, suggest potential therapeutic uses in hematology. Focosi et al. (2008) highlighted how lithium may increase G-CSF and augment its effects, suggesting uses in neutropenia and bone marrow transplantation (Focosi et al., 2008).

4. Modulation of Serotonergic Neurotransmission

Research has shown that lithium can modify serotonin (5-HT) release and tryptophan hydroxylase 2 gene expression in serotonergic neurons. Scheuch et al. (2010) found that lithium treatment in rat raphe nuclei increased 5-HT release without influencing uptake, providing insights into the serotonergic mechanisms of lithium's action (Scheuch et al., 2010).

Safety and Hazards

The safety information for Lithium;5-amino-4-hydroxypentanoate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

While the future directions for Lithium;5-amino-4-hydroxypentanoate specifically are not mentioned in the search results, lithium batteries have been the subject of significant research. There is a focus on developing next-generation batteries for electric vehicles, with systems beyond Li-ion, including Li-S and Li-air batteries, being explored .

Wirkmechanismus

Target of Action

The primary targets of Lithium 5-amino-4-hydroxypentanoate are glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .

Mode of Action

Lithium 5-amino-4-hydroxypentanoate interacts with its targets by inhibiting their activity . This inhibition leads to a decrease in the activity of certain neurotransmitters and a modulation of second messenger systems . The precise mechanism of action of Lithium as a mood-stabilizing agent is currently unknown .

Biochemical Pathways

Lithium 5-amino-4-hydroxypentanoate affects several biochemical pathways. It inhibits GSK-3, a key enzyme in the Wnt/β-catenin signaling pathway, leading to increased β-catenin levels and enhanced Wnt signaling . It also inhibits IMPA, leading to a reduction in the levels of inositol trisphosphate (IP3), a second messenger involved in various cellular processes .

Pharmacokinetics

The pharmacokinetics of Lithium 5-amino-4-hydroxypentanoate involves its absorption, distribution, metabolism, and excretion (ADME). Lithium, in general, is known to be absorbed in the gastrointestinal tract, distributed in the body water, and excreted by the kidneys . Its clearance can be affected by factors such as weight, creatinine clearance, and total daily dose .

Result of Action

The molecular and cellular effects of Lithium 5-amino-4-hydroxypentanoate’s action include stabilization of neuronal activities, support of neural plasticity, and provision of neuroprotection . It can limit the magnitudes of fluctuations in activities, contributing to a stabilizing influence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lithium 5-amino-4-hydroxypentanoate. For instance, renal function can affect the drug’s clearance and thus its efficacy and potential for toxicity . Therefore, dosage adjustments are recommended for patients with renal insufficiency .

Eigenschaften

IUPAC Name

lithium;5-amino-4-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.Li/c6-3-4(7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCGOOAOVGFULQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(CC(=O)[O-])C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225144-83-0
Record name lithium 5-amino-4-hydroxypentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.